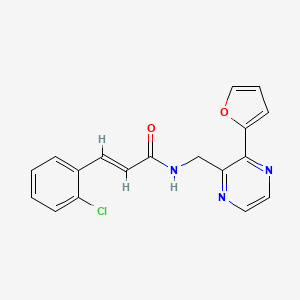

![molecular formula C14H20O9 B2861014 [(2R,3R,4R,5S)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate CAS No. 13137-69-4](/img/structure/B2861014.png)

[(2R,3R,4R,5S)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

- It participates in reactions that lead to the formation of other compounds, making it a versatile building block for designing new materials, pharmaceuticals, and functional molecules .

- Researchers investigate its interactions with biological targets, aiming to discover novel drugs for various conditions. Its tetraacetate form provides stability and facilitates controlled modifications .

- Its acetyl groups allow for precise adjustments to achieve desired taste profiles, making it valuable for creating natural and artificial flavors .

- By modifying its acetyl groups, scientists can tailor its compatibility with different polymer matrices, potentially leading to innovative materials for various applications .

- It could serve as a scaffold for drug delivery systems, where controlled release of therapeutic agents is essential. Researchers investigate its biocompatibility and degradation behavior .

- In chromatography, it can serve as a calibration standard or internal standard for accurate measurements .

Organic Synthesis and Chemical Intermediates

Pharmaceutical Research

Spice and Flavor Chemistry

Polymer Chemistry and Material Science

Biomedical Applications

Analytical Chemistry and Chromatography

Environmental and Green Chemistry

Mechanism of Action

Target of Action

D-Glucitol, 1,5-anhydro-, 2,3,4,6-tetraacetate, also known as 1,5-Anhydroglucitol, primarily targets the sodium-glucose transporter 2 (SGLT2) . SGLT2 is a protein in the kidney that reabsorbs glucose into the bloodstream .

Mode of Action

The compound works by inhibiting SGLT2 . This inhibition allows extra glucose to be excreted through the urine, improving glycemic control without increasing insulin secretion .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the renal glucose reabsorption process . By inhibiting SGLT2, the compound prevents glucose from being reabsorbed back into the bloodstream, promoting glucose excretion in urine .

Pharmacokinetics

It is known that the compound has good oral availability . It reduces blood glucose levels by preventing the renal glucose reabsorption process and promoting glucose excretion in urine .

Result of Action

The molecular and cellular effects of the compound’s action result in improved glycemic control . By inhibiting SGLT2 and promoting glucose excretion in urine, the compound helps to lower blood glucose levels .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s efficacy can be affected by the patient’s diet and overall health status. The compound’s stability can be influenced by storage conditions . It is recommended to store the compound in a sealed, dry environment at room temperature .

properties

IUPAC Name |

[(2R,3R,4R,5S)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O9/c1-7(15)19-5-11-13(22-9(3)17)14(23-10(4)18)12(6-20-11)21-8(2)16/h11-14H,5-6H2,1-4H3/t11-,12+,13-,14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWHEXUWXLOVPV-XJFOESAGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](CO1)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2R,3R,4R,5S)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2860932.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2860934.png)

![1,7-dimethyl-8-(2-morpholinoethyl)-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2860937.png)

![1-[1-(2-Bromo-6-fluorophenyl)triazol-4-yl]propan-1-ol](/img/structure/B2860939.png)

![N-[(4-fluorophenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2860941.png)

![3-(2,6-dichlorobenzyl)-1-[4-(dimethylamino)phenyl]-2-methyl-4(1H)-pyridinone](/img/structure/B2860943.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2860946.png)

![(3Z)-4-[(4-methylphenyl)amino]pent-3-en-2-one](/img/structure/B2860947.png)

![N-(3-fluoro-4-methylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2860949.png)

![methyl 4-(3,9-dioxo-2-prop-2-enyl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2860951.png)